BenchChemオンラインストアへようこそ!

2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-mesitylacetamide

Medicinal chemistry Structure‑activity relationship (SAR) Enzyme inhibition

2‑((4‑(3‑ethyl‑1,2,4‑oxadiazol‑5‑yl)pyridin‑2‑yl)thio)‑N‑mesitylacetamide (CAS 1251587‑69‑5; MF C₂₀H₂₂N₄O₂S; MW 382.48 g mol⁻¹) belongs to the 1,2,4‑oxadiazole‑thioether‑acetamide class, a privileged scaffold widely exploited for xanthine oxidase (XO), acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. The compound integrates a 3‑ethyl‑1,2,4‑oxadiazole ring, a 2‑thiopyridine linker and an N‑mesityl (2,4,6‑trimethylphenyl) acetamide tail, a combination that creates a unique steric and electronic signature within the pyridinyl‑oxadiazole‑thioether analog series.

Molecular Formula C20H22N4O2S
Molecular Weight 382.48
CAS No. 1251587-69-5
Cat. No. B2681265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-mesitylacetamide
CAS1251587-69-5
Molecular FormulaC20H22N4O2S
Molecular Weight382.48
Structural Identifiers
SMILESCCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3C)C)C
InChIInChI=1S/C20H22N4O2S/c1-5-16-22-20(26-24-16)15-6-7-21-18(10-15)27-11-17(25)23-19-13(3)8-12(2)9-14(19)4/h6-10H,5,11H2,1-4H3,(H,23,25)
InChIKeyDIBLVBXHBXUDGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑((4‑(3‑Ethyl‑1,2,4‑oxadiazol‑5‑yl)pyridin‑2‑yl)thio)‑N‑mesitylacetamide (CAS 1251587‑69‑5): Core Chemotype & Procurement‑Relevant Identity


2‑((4‑(3‑ethyl‑1,2,4‑oxadiazol‑5‑yl)pyridin‑2‑yl)thio)‑N‑mesitylacetamide (CAS 1251587‑69‑5; MF C₂₀H₂₂N₄O₂S; MW 382.48 g mol⁻¹) belongs to the 1,2,4‑oxadiazole‑thioether‑acetamide class, a privileged scaffold widely exploited for xanthine oxidase (XO), acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition [1]. The compound integrates a 3‑ethyl‑1,2,4‑oxadiazole ring, a 2‑thiopyridine linker and an N‑mesityl (2,4,6‑trimethylphenyl) acetamide tail, a combination that creates a unique steric and electronic signature within the pyridinyl‑oxadiazole‑thioether analog series. Although the specific compound is not yet described in peer‑reviewed primary literature, its substructure maps onto the general pharmacophore of 1,2,4‑oxadiazole thioether derivatives that have demonstrated low‑micromolar to sub‑micromolar enzyme inhibition [1], and its CAS registry reflects commercial availability from multiple specialty chemical suppliers [2].

Why Generic Substitution Fails for 2‑((4‑(3‑Ethyl‑1,2,4‑oxadiazol‑5‑yl)pyridin‑2‑yl)thio)‑N‑mesitylacetamide: Structural Divergence Within the Oxadiazole‑Thioether Family


The 1,2,4‑oxadiazole‑thioether‑acetamide series is highly sensitive to minor changes in the N‑aryl acetamide terminus. Systematic SAR studies on 1,2,4‑oxadiazole‑thioether derivatives show that the nature of the pendant group at the thioether sulfur profoundly influences enzyme inhibition potency and selectivity; for example, within a congeneric series, compound 4h achieved an XO IC₅₀ of 0.41 ± 0.067 µM while structurally close analogs exhibited only moderate or negligible activity [1]. The N‑mesityl group in the target compound introduces a bulky, electron‑rich 2,4,6‑trimethylphenyl moiety that is absent in common analogs bearing N‑p‑tolyl (CAS 1251606‑83‑3), N‑(4‑bromophenyl) (CAS 1251606‑84‑4), N‑(3,5‑difluorophenyl), or N‑(4‑methoxyphenyl) substituents [2]. These alternatives differ in size, lipophilicity (cLogP), H‑bond donor/acceptor capacity and metabolic susceptibility; hence potency, selectivity and physicochemical properties observed for one member cannot be assumed for another. Direct comparative data are currently limited, but the class‑level SAR strongly indicates that generic interchange risks loss of target engagement.

Quantitative Differentiation Evidence for 2‑((4‑(3‑Ethyl‑1,2,4‑oxadiazol‑5‑yl)pyridin‑2‑yl)thio)‑N‑mesitylacetamide Relative to Closest Analogs


Steric and Electronic Uniqueness of the N‑Mesityl Terminus vs. Para‑Substituted Phenyl Analogs

The N‑mesityl (2,4,6‑trimethylphenyl) group of the target compound is sterically more demanding and electronically distinct from the N‑(4‑bromophenyl), N‑(p‑tolyl), N‑(4‑fluorophenyl) and N‑(4‑methoxyphenyl) substituents found in the closest commercially cataloged analogs [1]. In the 1,2,4‑oxadiazole‑thioether class, the aryl substituent attached to the acetamide nitrogen critically modulates enzyme pocket occupancy; molecular docking of related thioether derivatives reveals that bulky, ortho‑substituted aryl groups force a binding pose that is geometrically inaccessible to para‑substituted phenyl rings [2]. This conformational preference can translate into differential inhibition profiles for XO, AChE and BChE, which are established targets of the oxadiazole‑thioether scaffold [2].

Medicinal chemistry Structure‑activity relationship (SAR) Enzyme inhibition

Class‑Level Xanthine Oxidase Inhibition Benchmark for 1,2,4‑Oxadiazole‑Thioether Scaffolds

Although no direct XO inhibition data exist for the target compound, a closely related 1,2,4‑oxadiazole‑thioether series evaluated by Ölmez et al. (2024) provides a quantitative benchmark: the most potent derivative (4h) inhibited XO with an IC₅₀ of 0.41 ± 0.067 µM, surpassing the reference drug allopurinol (IC₅₀ ~ 2.5 µM under comparable assay conditions) [1]. The target compound shares the same 1,2,4‑oxadiazole‑thioether‑acetamide core architecture but differs in the aryl substituent; based on the reported SAR, alkyl‑ or bulky aryl‑substituted oxadiazole‑thioethers generally retain potent XO inhibitory activity, whereas smaller or electron‑withdrawing substituents reduce potency [1].

Xanthine oxidase inhibition Enzyme assay Drug discovery

Class‑Level Cholinesterase (AChE/BChE) Inhibition Benchmark

In the same study by Ölmez et al. (2024), compound 4h inhibited AChE with an IC₅₀ of 0.95 ± 0.42 µM and BChE with an IC₅₀ of 1.49 ± 0.45 µM, representing the most balanced dual‑cholinesterase profile in the series [1]. Several other thioether congeners showed >10‑fold lower potency or selectivity for only one enzyme. The target compound's N‑mesityl substituent is predicted to occupy a hydrophobic sub‑pocket analogous to that exploited by compound 4h in molecular docking studies, suggesting potential for comparable or even improved cholinesterase engagement [1].

Acetylcholinesterase Butyrylcholinesterase Neurodegeneration

Computed Drug‑Likeness and ADMET Profile Differentiation vs. Halogenated Analogs

In silico ADMET profiling of 1,2,4‑oxadiazole‑thioether derivatives identified five compounds (4b, 4d, 4g, 4h, 4l) with favorable drug‑likeness and predicted safety parameters [1]. The N‑mesityl target compound differs from the halogenated comparator N‑(4‑bromophenyl)‑2‑((4‑(3‑ethyl‑1,2,4‑oxadiazol‑5‑yl)pyridin‑2‑yl)thio)acetamide (CAS 1251606‑84‑4) in key computed properties: the mesityl group eliminates the heavy halogen (Br), reducing molecular weight (382.48 vs. 419.3 g mol⁻¹) and potentially lowering the risk of metabolic activation via CYP‑mediated oxidative dehalogenation, while increasing lipophilicity in a controlled manner through methyl substitution rather than halogenation [2]. SwissADME analysis of related oxadiazole‑thioethers indicates that compounds without halogen substituents generally exhibit improved compliance with Lipinski's and Veber's rules compared to their brominated or multi‑halogenated counterparts [1].

ADMET prediction Drug‑likeness In silico profiling

Synthetic Tractability and Purification Advantages of the Methyl‑Substituted N‑Mesityl Congener

The synthesis of 1,2,4‑oxadiazole‐thioethers via the modified Riemschneider reaction proceeds under mild, solvent‑free conditions (60 °C, 10‑30 min) and yields products that are readily purified by recrystallization or column chromatography [1]. The N‑mesityl target compound incorporates only C, H, N, O and S atoms, which simplifies purification monitoring (e.g., UV detection at 254 nm) relative to halogenated analogs that require more specialized detection or exhibit heavier molecular ion clusters in mass spectrometry. The absence of halogens also eliminates the risk of dehalogenation by‑products during storage or under acidic/basic workup conditions [2]. Additionally, the commercial availability of the compound in ≥95% purity indicates that established synthetic and purification protocols have been successfully adapted to this specific chemotype.

Synthetic chemistry Purification Process development

Evidence Gap Advisory: Absence of Direct Comparative Biological Data

Critical assessment of the available literature reveals that no peer‑reviewed study, patent or publicly accessible database currently contains head‑to‑head biological activity data (IC₅₀, Ki, EC₅₀, MIC, etc.) for the target compound against any of its close analogs. All quantitative differentiation claims in this guide are therefore based on class‑level SAR inference, structural physicochemical comparison, or synthetic tractability arguments, not on direct comparative experimental evidence. Consequently, the evidence strength for biological selectivity or superiority must be rated as LOW [1]. Any procurement decision predicated on predicted potency or selectivity should be accompanied by experimental validation in the end‑user's assay system. This transparency is provided in accordance with best practices for evidence‑based compound selection [2].

Evidence assessment Procurement risk Data transparency

Recommended Application Scenarios for 2‑((4‑(3‑Ethyl‑1,2,4‑oxadiazol‑5‑yl)pyridin‑2‑yl)thio)‑N‑mesitylacetamide Based on Differentiating Evidence


SAR Expansion of 1,2,4‑Oxadiazole‑Thioether Xanthine Oxidase Inhibitors

Use as a bulky, halogen‑free N‑aryl acetamide probe to explore the steric tolerance of the XO active site. The established scaffold potency benchmark (IC₅₀ 0.41 µM for congener 4h) provides a quantitative reference, while the unique mesityl group enables assessment of ortho‑dimethyl substitution effects on inhibitor binding kinetics and selectivity over AChE/BChE [1].

Dual Cholinesterase Inhibitor Lead Optimization for Neurodegenerative Disease Models

Deploy as a starting point for medicinal chemistry optimization of brain‑penetrant AChE/BChE dual inhibitors. The class has demonstrated balanced dual inhibition (AChE IC₅₀ 0.95 µM, BChE IC₅₀ 1.49 µM for compound 4h), and the mesityl substituent may confer improved blood‑brain barrier permeability due to increased lipophilicity and reduced H‑bond donor count relative to phenolic analogs [1].

Halogen‑Free Lead Series for Reduced Environmental and Metabolic Liability

Incorporate into lead‑generation libraries where halogen‑free composition is prioritized to minimize environmental persistence, phototoxicity risk, and CYP‑mediated reactive metabolite formation. The compound's C, H, N, O, S‑only elemental make‑up, combined with commercial availability at ≥95% purity, facilitates rapid hit‑to‑lead progression without the analytical and toxicological complications associated with brominated or poly‑halogenated chemotypes [REFS-1,2].

Method Development and Reference Standard for Oxadiazole‑Thioether Analytical Characterization

Employ as a well‑defined, commercially accessible reference compound for developing HPLC, LC‑MS or NMR analytical methods tailored to 1,2,4‑oxadiazole‑thioether‑acetamides. The compound's straightforward elemental composition (no halogens, no chiral centers) and MW 382.48 make it an ideal system‑suitability standard for method validation in pharmaceutical research and QC environments [2].

Quote Request

Request a Quote for 2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-mesitylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.